molecular formula C19H21N3O3S B12770272 Isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide CAS No. 83794-60-9

Isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide

Cat. No.: B12770272
CAS No.: 83794-60-9
M. Wt: 371.5 g/mol
InChI Key: XIHPVXOXLAVKOP-YLGLTRLVSA-N
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Description

Isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H) This compound is a hydrazide derivative, which means it contains a hydrazide functional group (-NH-NH2) attached to the isonicotinic acid structure

Preparation Methods

The synthesis of isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide typically involves the reaction of isonicotinic acid hydrazide with suitable aldehydes or ketones. One common method is the condensation reaction between isonicotinic acid hydrazide and an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the mycobacteria .

The compound is metabolized by hepatic enzymes, including N-acetyltransferase and cytochrome P450, to form active metabolites that exert their antimicrobial effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide can be compared with other similar compounds, such as:

    Isoniazid: A well-known anti-tuberculosis drug that also contains an isonicotinic acid hydrazide moiety.

    Nicotinic acid: An isomer of isonicotinic acid with the carboxyl group at the 3-position instead of the 4-position.

    Picolinic acid: Another isomer of isonicotinic acid with the carboxyl group at the 2-position.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and potential therapeutic applications.

Properties

CAS No.

83794-60-9

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[(E)-[(E)-3-methyl-5-(4-methylphenyl)sulfonylpent-3-en-2-ylidene]amino]pyridine-4-carboxamide

InChI

InChI=1S/C19H21N3O3S/c1-14-4-6-18(7-5-14)26(24,25)13-10-15(2)16(3)21-22-19(23)17-8-11-20-12-9-17/h4-12H,13H2,1-3H3,(H,22,23)/b15-10+,21-16+

InChI Key

XIHPVXOXLAVKOP-YLGLTRLVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C/C=C(\C)/C(=N/NC(=O)C2=CC=NC=C2)/C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC=C(C)C(=NNC(=O)C2=CC=NC=C2)C

Origin of Product

United States

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